molecular formula C11H17NO4 B5075030 dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate

dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate

Cat. No.: B5075030
M. Wt: 227.26 g/mol
InChI Key: RFFRJZYEPLSVHC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate is an organic compound with the molecular formula C10H15NO4. This compound is known for its bright orange color and is commonly used as an indicator in various chemical reactions.

Preparation Methods

The synthesis of dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate typically involves the reaction of dimethylamine with acrylonitrile, followed by a hydrogenation step . Industrial production methods often utilize catalytic reactions involving methanol and ammonia at elevated temperatures and high pressure .

Chemical Reactions Analysis

Dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as an indicator in titration experiments due to its distinct color change.

    Biology: Employed in various staining techniques to visualize biological samples.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve electron transfer and changes in molecular conformation .

Comparison with Similar Compounds

Dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate can be compared with other similar compounds, such as:

    Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.

    Dimethylamine: A colorless, flammable gas with an ammonia-like odor, commonly used in industrial applications.

The uniqueness of this compound lies in its bright orange color and its versatility as an indicator in various chemical reactions.

Properties

IUPAC Name

dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-8(7-12(2)3)6-9(10(13)15-4)11(14)16-5/h6-7H,1-5H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFRJZYEPLSVHC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN(C)C)C=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\N(C)C)/C=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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